6-Methylspiro[4.4]nona-2,6-dien-1-one
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Overview
Description
6-Methylspiro[44]nona-2,6-dien-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[4.4]nona-2,6-dien-1-one can be achieved through various methods. One common approach involves the visible-light-induced intermolecular dearomative cyclization of furans. This method uses a fac-Ir(ppy)3-catalyzed reaction with 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes, resulting in substituted spirolactones . The reaction conditions are mild, utilizing water as an external oxygen source under visible light.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
6-Methylspiro[4.4]nona-2,6-dien-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its stability and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylspiro[4.4]nona-2,6-dien-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nona-2,6-dien-1-one: A similar compound without the methyl group.
Spiro[4.5]deca-1,6,9-trien-8-one: Another spirocyclic compound with a different ring structure.
Spiro[4.4]nona-3,8-diene-2,7-dione: A related compound with different functional groups.
Uniqueness
6-Methylspiro[4.4]nona-2,6-dien-1-one is unique due to its specific methyl substitution, which can influence its reactivity and interactions. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.
Properties
CAS No. |
89950-43-6 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
9-methylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C10H12O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h3-5H,2,6-7H2,1H3 |
InChI Key |
HNDRXAXZDCMUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC12CC=CC2=O |
Origin of Product |
United States |
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